molecular formula C15H20ClNO B14928047 2-chloro-N-(2,3-dimethylcyclohexyl)benzamide

2-chloro-N-(2,3-dimethylcyclohexyl)benzamide

Cat. No.: B14928047
M. Wt: 265.78 g/mol
InChI Key: TZOGOBWTTOQLHL-UHFFFAOYSA-N
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Description

2-chloro-N-(2,3-dimethylcyclohexyl)benzamide is an organic compound that belongs to the class of benzamides. Benzamides are widely used in various fields, including pharmaceuticals, agriculture, and materials science. This compound is characterized by the presence of a benzamide group attached to a cyclohexyl ring, which is further substituted with chlorine and methyl groups.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-chloro-N-(2,3-dimethylcyclohexyl)benzamide typically involves the condensation of 2,3-dimethylcyclohexylamine with 2-chlorobenzoyl chloride. The reaction is carried out in the presence of a base, such as triethylamine, to neutralize the hydrochloric acid formed during the reaction. The reaction is typically performed under anhydrous conditions to prevent hydrolysis of the acyl chloride.

Industrial Production Methods

In an industrial setting, the production of this compound can be scaled up using continuous flow reactors. These reactors allow for precise control of reaction conditions, such as temperature and pressure, leading to higher yields and purity of the final product. The use of automated systems also reduces the risk of human error and increases the efficiency of the production process.

Chemical Reactions Analysis

Types of Reactions

2-chloro-N-(2,3-dimethylcyclohexyl)benzamide can undergo various chemical reactions, including:

    Substitution Reactions: The chlorine atom can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.

    Reduction Reactions: The benzamide group can be reduced to the corresponding amine using reducing agents like lithium aluminum hydride.

    Oxidation Reactions: The methyl groups on the cyclohexyl ring can be oxidized to form carboxylic acids or ketones using oxidizing agents like potassium permanganate.

Common Reagents and Conditions

    Substitution: Nucleophiles (e.g., amines, thiols), base (e.g., triethylamine), solvent (e.g., dichloromethane)

    Reduction: Reducing agents (e.g., lithium aluminum hydride), solvent (e.g., tetrahydrofuran)

    Oxidation: Oxidizing agents (e.g., potassium permanganate), solvent (e.g., water or acetone)

Major Products

    Substitution: Various substituted benzamides

    Reduction: Corresponding amines

    Oxidation: Carboxylic acids or ketones

Scientific Research Applications

2-chloro-N-(2,3-dimethylcyclohexyl)benzamide has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored as a potential therapeutic agent due to its ability to interact with specific biological targets.

    Industry: Utilized in the development of new materials with specific properties, such as polymers and coatings.

Mechanism of Action

The mechanism of action of 2-chloro-N-(2,3-dimethylcyclohexyl)benzamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can bind to these targets and modulate their activity, leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in cell proliferation, thereby exhibiting anticancer properties.

Comparison with Similar Compounds

Similar Compounds

  • 2-chloro-N-(2,3-dimethylcyclohexyl)acetamide
  • 2-amino-4-chloro-N-(2,3-dimethylcyclohexyl)benzamide
  • 2,3-dimethoxybenzamide

Uniqueness

2-chloro-N-(2,3-dimethylcyclohexyl)benzamide is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. The presence of the chlorine atom and the dimethylcyclohexyl group enhances its reactivity and potential interactions with biological targets, making it a valuable compound for various applications.

Properties

Molecular Formula

C15H20ClNO

Molecular Weight

265.78 g/mol

IUPAC Name

2-chloro-N-(2,3-dimethylcyclohexyl)benzamide

InChI

InChI=1S/C15H20ClNO/c1-10-6-5-9-14(11(10)2)17-15(18)12-7-3-4-8-13(12)16/h3-4,7-8,10-11,14H,5-6,9H2,1-2H3,(H,17,18)

InChI Key

TZOGOBWTTOQLHL-UHFFFAOYSA-N

Canonical SMILES

CC1CCCC(C1C)NC(=O)C2=CC=CC=C2Cl

Origin of Product

United States

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